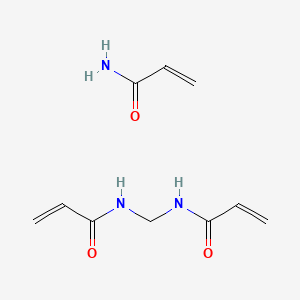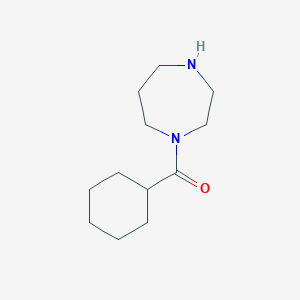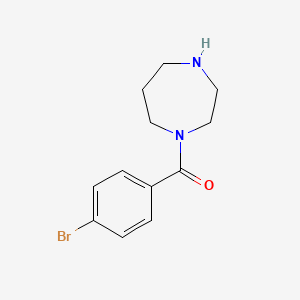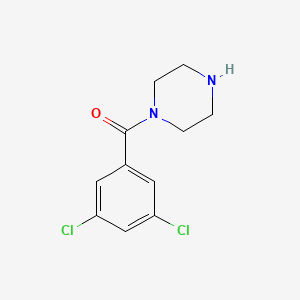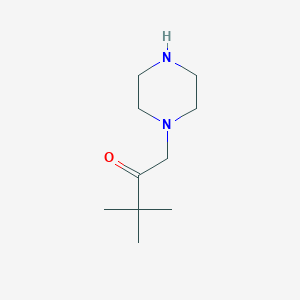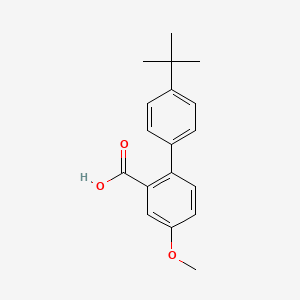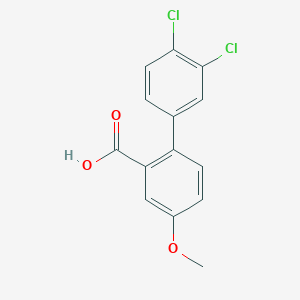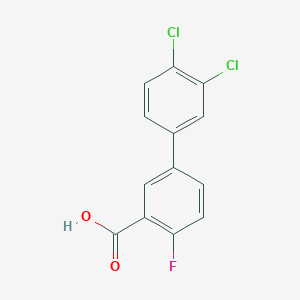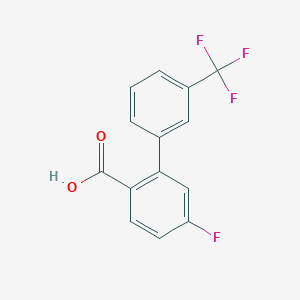
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% (2F3TFP) is a compound that has been studied in recent years for its potential applications in the scientific research field. It is an aromatic compound with a unique combination of properties that make it suitable for a wide range of applications.
Mécanisme D'action
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been shown to possess antioxidant, antibacterial, and antifungal properties. It is believed that these properties are due to its ability to scavenge free radicals and inhibit the growth of bacteria and fungi. Additionally, it has been shown to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been shown to possess antioxidant, antibacterial, and antifungal properties. Additionally, it has been shown to possess anti-inflammatory and anti-cancer effects in animal models. It has also been shown to possess neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique combination of properties makes it suitable for a wide range of applications. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, it is important to note that 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% is a highly reactive compound and should be handled with caution.
Orientations Futures
There are several potential future directions for 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%. It could be further studied for its potential applications in drug discovery and development. Additionally, it could be used to study the effects of trifluoromethyl substituents on the reactivity of organic molecules. It could also be used to study the effects of trifluoromethyl substituents on the structure and function of proteins. Finally, it could be used to study the effects of trifluoromethyl substituents on the pharmacokinetics of drugs.
Méthodes De Synthèse
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-formylbenzoic acid with 3-trifluoromethylphenol in the presence of an acid catalyst. This reaction produces the desired product, 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%, in a yield of approximately 95%. The second step involves the purification of the crude product by column chromatography.
Applications De Recherche Scientifique
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been studied for its potential applications in the scientific research field. It has been shown to possess antioxidant, antibacterial, and antifungal properties, making it an attractive candidate for use in drug discovery and development. Additionally, it has been used as a model compound to study the effects of trifluoromethyl substituents on the reactivity of organic molecules.
Propriétés
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIEYNPXFQMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588082 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3-trifluoromethylphenyl)phenol | |
CAS RN |
893737-70-7 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)
